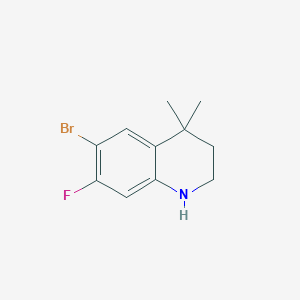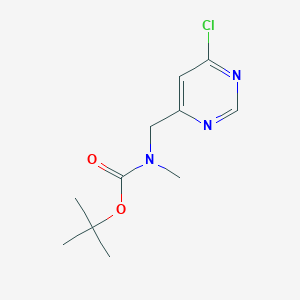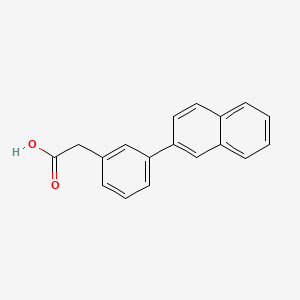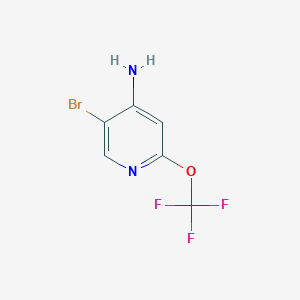
6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated organic compound with a molecular weight of 258.13 g/mol. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., organolithium compounds). The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to ensure optimal reactivity and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted tetrahydroquinolines .
Aplicaciones Científicas De Investigación
6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline include other fluorinated quinolines and tetrahydroquinolines, such as:
- 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 7-Fluoro-6-bromoquinoline
Uniqueness
What sets this compound apart from similar compounds is its unique combination of bromine and fluorine substituents, which can enhance its reactivity and selectivity in various chemical reactions. Additionally, the presence of these substituents may confer unique biological activities and properties that are not observed in other related compounds .
Propiedades
Fórmula molecular |
C11H13BrFN |
|---|---|
Peso molecular |
258.13 g/mol |
Nombre IUPAC |
6-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C11H13BrFN/c1-11(2)3-4-14-10-6-9(13)8(12)5-7(10)11/h5-6,14H,3-4H2,1-2H3 |
Clave InChI |
XTYGVKIWQUIDQX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC2=CC(=C(C=C21)Br)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)





![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)

![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)


![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
